molecular formula C10H13NO3 B13596830 2-(4-Aminophenoxy)butanoic acid CAS No. 6271-85-8

2-(4-Aminophenoxy)butanoic acid

Cat. No.: B13596830
CAS No.: 6271-85-8
M. Wt: 195.21 g/mol
InChI Key: VPLBIBRMAXTXPM-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)butanoic acid is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of an aminophenoxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)butanoic acid typically involves the reaction of 4-aminophenol with butanoic acid derivatives. One common method is the esterification of 4-aminophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-(4-Aminophenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)butanoic acid involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenoxy)butanoic acid: Similar structure but with a nitro group instead of an amino group.

    2-(4-Hydroxyphenoxy)butanoic acid: Contains a hydroxy group in place of the amino group.

Uniqueness

2-(4-Aminophenoxy)butanoic acid is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6271-85-8

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(4-aminophenoxy)butanoic acid

InChI

InChI=1S/C10H13NO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2,11H2,1H3,(H,12,13)

InChI Key

VPLBIBRMAXTXPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)N

Origin of Product

United States

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